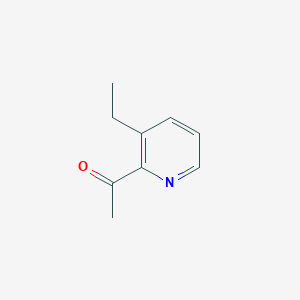

1-(3-Ethylpyridin-2-yl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-ethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYXDXJFCVPYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethylpyridin 2 Yl Ethanone and Its Precursors

Retrosynthetic Analysis of the 1-(3-Ethylpyridin-2-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and applying known chemical transformations in reverse. scitepress.orgamazonaws.com For this compound, the primary disconnections involve the carbon-carbon bonds forming the acetyl group and the bonds of the pyridine (B92270) ring itself.

Two principal retrosynthetic cuts can be envisioned for this target molecule:

Disconnection of the Acyl Group (C-C bond): The most straightforward disconnection breaks the bond between the pyridine ring and the acetyl carbonyl carbon. This approach suggests an acylation reaction, where a 3-ethylpyridine (B110496) derivative acts as a nucleophile (or a metalated equivalent) and an acetylating agent (like acetyl chloride or acetic anhydride) serves as the electrophile. This is a common strategy for ketone synthesis. koreascience.kr

Disconnection of the Pyridine Ring: A more complex approach involves breaking the bonds that form the heterocyclic ring. This strategy aims to construct the substituted pyridine from acyclic or different heterocyclic precursors. This is particularly useful when the required substituted pyridine starting material for acylation is not readily available. illinois.edu Such strategies often rely on condensation and cyclization reactions, building the ring system with the desired substituents already in place or in a form that can be easily modified. baranlab.orgstudylib.net

These two fundamental approaches give rise to the various synthetic methodologies discussed in the following sections.

Conventional Synthetic Approaches to Substituted Pyridyl Ethanones

Conventional methods for synthesizing pyridyl ketones have been well-established, primarily involving the functionalization of a pre-formed pyridine ring or the construction of the ring from acyclic precursors.

Directly acylating a pyridine ring using classical Friedel-Crafts conditions is generally not feasible. The nitrogen atom in the pyridine ring is Lewis basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com Furthermore, acylation tends to occur at the nitrogen atom first, forming a pyridinium (B92312) salt, which is even more electron-deficient and resistant to electrophilic attack. youtube.comquimicaorganica.org

However, alternative strategies have been developed to introduce acyl groups onto the pyridine ring:

Acylation of Metalated Pyridines: A common method involves the deprotonation of a pyridine derivative using a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA), to form a highly nucleophilic pyridyl anion. This metalated intermediate can then react with an acylating agent, like an ester or an N,N-dimethylcarboxamide, to yield the desired ketone. youtube.comacs.org The regioselectivity of the deprotonation is directed by existing substituents on the ring.

Radical Acylation: Another approach uses acyl radicals, which are nucleophilic and can add to the electron-deficient pyridine ring, particularly when it is protonated or activated. youtube.com These radicals can be generated from aldehydes or carboxylic acid derivatives. youtube.com

The table below summarizes typical acylation approaches.

| Reaction Type | Reagents | Key Features |

| Acylation via Lithiation | 1. Strong Base (e.g., LDA, n-BuLi)2. Acylating Agent (e.g., DMF, Ester) | Requires low temperatures; regioselectivity is influenced by substituents and directing groups. youtube.com |

| Radical Acylation | Aldehyde, Peroxide (Initiator), Acid | Bypasses the need for pre-metalation; can result in mixtures of isomers. youtube.com |

Table 1: Conventional Acylation Strategies for Pyridine Rings.

Organometallic reagents are central to many syntheses of pyridyl ketones. The addition of Grignard or organolithium reagents to pyridine derivatives is a powerful C-C bond-forming strategy. scripps.edu

Key strategies include:

Addition to Pyridinium Salts: Pyridine can be activated by N-acylation with an agent like a chloroformate. This activation makes the ring susceptible to nucleophilic attack by a Grignard reagent. Addition typically occurs at the C2 or C4 position. Subsequent oxidation re-aromatizes the ring to furnish the substituted pyridine. scripps.edu

Reaction with Pyridine-N-oxides: Pyridine-N-oxides can be used to direct functionalization. The N-oxide group activates the C2 and C4 positions for nucleophilic attack.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to couple a pyridyl halide with an organometallic reagent, though this is more common for creating C-C bonds with alkyl or aryl groups rather than direct acylation. A variation involves the coupling of a pyridyl organometallic reagent with an acyl halide.

The table below outlines some organometallic-mediated reactions.

| Reaction Name | Substrates | Reagent/Catalyst | Product Type |

| Grignard Addition to Acylpyridinium | N-Acylpyridinium Salt, Grignard Reagent | - | Dihydropyridine derivative (requires oxidation) scripps.edu |

| Acylation of Picolyllithium | 2-Picoline, Strong Base (e.g., PhLi) | N,N-dimethylcarboxamide | α-(2-pyridyl) ketone acs.org |

| Weinreb Amide Synthesis | N-methoxy-N-methylamide | Organolithium or Grignard Reagent | Ketone (stable intermediate prevents over-addition) koreascience.kr |

Table 2: Organometallic Reagent-Mediated Syntheses for Pyridyl Ketones.

Building the pyridine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents. baranlab.orgijpsonline.com Several classic named reactions are employed for this purpose.

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia (B1221849) or its derivatives. wikipedia.org While versatile, it can suffer from low yields. For this compound, a carefully chosen set of carbonyl precursors would be required to achieve the desired substitution pattern.

Hantzsch Pyridine Synthesis: A well-known method that typically produces symmetrical dihydropyridines from the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, followed by oxidation. baranlab.org Modifications exist to create unsymmetrical pyridines.

Bönnemann Cyclization: This involves the [2+2+2] cycloaddition of a nitrile with two molecules of acetylene, often catalyzed by a cobalt complex. wikipedia.org Using a substituted nitrile and alkyne could potentially construct the desired pyridine core.

A summary of relevant cyclization strategies is provided below.

| Synthesis Name | Precursors | Key Characteristics |

| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | General method, but often gives low yields for complex substitutions. wikipedia.org |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Leads to dihydropyridines which require a subsequent oxidation step. baranlab.org |

| Bönnemann Cyclization | Nitrile, Acetylene | Cobalt-catalyzed [2+2+2] cycloaddition. wikipedia.org |

| Kröhnke Pyridine Synthesis | Pyridinium Ylide, α,β-Unsaturated Carbonyl | A multi-step condensation approach. baranlab.org |

Table 3: Condensation and Cyclization Strategies for Pyridine Ring Formation.

Emerging and Advanced Synthetic Technologies

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, particularly through the use of transition metal catalysis.

Transition metal catalysis offers powerful tools for forming C-C bonds under milder conditions than many traditional methods. nih.gov Copper catalysis, in particular, has emerged as a cost-effective and efficient option for various transformations.

Copper-Catalyzed Acylation: Copper(I) salts can catalyze the coupling of thioesters, such as thiopyridine esters, with Grignard reagents to form ketones. digitellinc.com This method is noted for its mild reaction conditions, which tolerate sensitive functional groups. digitellinc.com

Copper-Catalyzed Cyclization: Synergistic catalysis using a copper(I) salt and an amine can facilitate the modular synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org This redox-neutral condensation proceeds under mild conditions with a broad substrate scope. organic-chemistry.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. While more developed for Pd and Rh, research into copper-catalyzed C-H activation is an active field. Such methods could potentially allow for the direct acylation of a C-H bond on a 3-ethylpyridine substrate, bypassing the need for pre-functionalization like halogenation or metalation.

The table below highlights some advanced catalytic methods.

| Catalytic Method | Catalyst System | Reaction Type | Notes |

| Ketone Synthesis from Thioesters | CuCN | Coupling of a thiopyridine ester with a Grignard reagent | Proceeds at ambient temperature, offering an advantage over cryogenic methods. digitellinc.com |

| Pyridine Synthesis from Oximes | Copper(I) salt / Secondary Amine | [3+3] Condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes | Modular synthesis under mild, redox-neutral conditions. organic-chemistry.org |

| C-H Alkenylation | Scandium Catalyst | C-H addition of pyridines to allenes | Demonstrates the potential for direct C-H functionalization, though acylation is a different challenge. nih.gov |

Table 4: Emerging Catalytic Methods for Pyridine Functionalization and Synthesis.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. nih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds like substituted pyridines.

One prominent microwave-assisted strategy for pyridine synthesis is the Bohlmann-Rahtz reaction, which can produce tri- or tetrasubstituted pyridines in a single step from components like ethyl β-aminocrotonate and various alkynones. organic-chemistry.org This method demonstrates complete control over regiochemistry and can be adapted to create precursors for this compound. The reaction times are drastically reduced, often from hours to just 10-20 minutes, at temperatures around 170°C. organic-chemistry.org The choice of solvent is critical, with polar solvents like DMSO showing superior efficiency, sometimes achieving yields up to 98%. organic-chemistry.org

Furthermore, direct acylation of pyridine rings can be facilitated by microwave energy. A method for the monoacylation of aminopyrido[2,3-d]pyrimidines using acid chlorides in pyridine under microwave irradiation has been successfully demonstrated. nih.gov Applying this principle, a potential microwave-assisted route to this compound could involve the reaction of a suitable 3-ethylpyridine precursor with an acetylating agent. The optimization of such a reaction would involve screening bases, solvents, and microwave power levels to maximize yield and efficiency, as demonstrated in the synthesis of various N-heterocycles where yields were significantly improved by adjusting these parameters. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis This table illustrates the typical advantages of microwave irradiation over conventional heating methods in the synthesis of substituted pyridines, based on data from analogous reactions.

| Parameter | Conventional Heating | Microwave-Assisted | Reference |

|---|---|---|---|

| Reaction Time | 7-48 hours | 4-15 minutes | nih.govorganic-chemistry.org |

| Yield | Often moderate | Generally higher | nih.govorganic-chemistry.org |

| Conditions | High temperatures, prolonged heating | Rapid heating to set temperature | organic-chemistry.org |

| Environmental Impact | Higher energy consumption | Greener, more energy-efficient | organic-chemistry.org |

Cascade and Multi-Component Reaction Approaches

Cascade and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation. nih.gov These strategies are well-suited for constructing the substituted pyridine core of this compound.

A notable example is a four-component reaction that yields highly functionalized pyridines. By combining a ketone (like acetophenone), an aldehyde, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and an ammonium (B1175870) salt (ammonium acetate) under microwave irradiation, complex pyridine derivatives can be synthesized in excellent yields (82%-94%) within minutes. researchgate.net A hypothetical MCR for this compound could involve the condensation of a 1,3-dicarbonyl compound, an enamine or equivalent derived from propionaldehyde, and an ammonia source.

Another innovative three-component reaction involves the treatment of pyridine N-oxides with acyl chlorides in the presence of a cyclic ether. acs.orgnih.gov This process generates disubstituted pyridines as a single regioisomer, proceeding through a proposed carbene intermediate. This highlights the potential for highly selective, one-pot functionalizations of the pyridine ring system. The ability to construct the core and introduce substituents simultaneously makes MCRs a powerful tool for generating libraries of analogues for structure-activity relationship studies.

Control of Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Analogues

Achieving precise control over selectivity is a paramount challenge in the synthesis of substituted pyridines. rsc.org The electronic nature of the pyridine ring makes direct, selective functionalization difficult, often resulting in mixtures of isomers. nih.gov For a molecule like this compound, controlling the position of the ethyl and acetyl groups is crucial.

Regioselectivity: The regioselectivity of functionalizing a pre-existing pyridine ring is heavily influenced by the directing effects of existing substituents and the nature of the reaction.

Electrophilic Acylation: This is generally difficult on the electron-deficient pyridine ring. However, in substituted pyridines, electron-donating groups can direct acylation to the ortho or para positions. youtube.com An intramolecular acylation is often more successful. youtube.com

Nucleophilic Acylation/Alkylation: Radical-based acylations can suffer from poor regioselectivity. youtube.com However, metal-catalyzed C-H functionalization offers powerful solutions. For instance, iridium catalysis can achieve meta-selective alkylation, while nickel/Lewis acid systems can direct alkylation to the C4 position. nih.gov The choice of an alkyllithium reagent can also dictate the site of functionalization, with methyllithium (B1224462) favoring C4 and sec-butyllithium (B1581126) favoring C2. acs.org

Blocking Groups: To overcome the challenge of mixed isomers in reactions like the Minisci alkylation, temporary blocking groups can be employed. A maleate-derived group has been used to direct alkylation exclusively to the C4 position of the pyridine ring. organic-chemistry.org

De Novo Synthesis: Building the ring from acyclic precursors, as in the Bohlmann-Rahtz synthesis, can provide complete regiochemical control, ensuring the desired substitution pattern. organic-chemistry.org Similarly, the three-component reaction of pyridine N-oxides with acyl chlorides and ethers yields a single regioisomer. acs.orgnih.gov

For this compound, a synthetic strategy would likely involve either the construction of the 3-ethylpyridine ring followed by a regioselective C2 acylation, or a multi-component reaction designed to yield the specific 2,3-disubstitution pattern.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is essential for developing a practical and high-yielding synthesis. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. While a specific optimized synthesis for this compound is not publicly detailed, general principles from the synthesis of its parent compound, 2-acetylpyridine (B122185), and other analogues are highly relevant.

The preparation of 2-acetylpyridine can be achieved via a Grignard reaction from 2-bromopyridine (B144113) or through a multi-step sequence starting from 2-picolinic acid. wikipedia.orggoogle.com The latter involves conversion to the acyl chloride, reaction with a malonic ester, and subsequent hydrolysis/decarboxylation, with reported high yields under mild conditions. google.comgoogle.com

Optimization campaigns for related pyridine syntheses provide valuable insights:

Solvent: The choice of solvent can dramatically impact yield. In a three-component pyridine synthesis, polar aprotic solvents like DMSO and DMF provided the highest yields (up to 92%), whereas protic solvents or nonpolar solvents were less effective. nih.gov

Catalyst: Catalyst loading is a key variable. In a domino synthesis of functionalized pyridines, 5 mol% of a catalyst was found to be optimal. researchgate.net Different metal catalysts (e.g., gallium, palladium, nickel) can be screened to find the most effective one for a specific transformation. researchgate.netnih.gov

Temperature: The optimal temperature is reaction-dependent. A domino synthesis was optimized at 70°C, while photochemical functionalizations may proceed at lower temperatures (e.g., 35°C), and microwave syntheses often employ superheated conditions (e.g., 170°C). organic-chemistry.orgresearchgate.netacs.org

Table 2: Optimization of a Three-Component Synthesis of Chromeno[2,3-b]pyridines This table, adapted from a study on a multi-component reaction, exemplifies the process of optimizing reaction conditions by screening solvents and catalysts to maximize product yield. nih.gov

| Entry | Solvent | Catalyst | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMSO | None | 24 | RT | 92 |

| 2 | DMF | None | 24 | RT | 85 |

| 3 | NMP | None | 24 | RT | 70 |

| 4 | Ethanol (B145695) | None | 24 | Reflux | 45 |

| 5 | Acetonitrile | None | 24 | Reflux | 30 |

| 6 | DMSO | Piperidine | 3 | RT | 95 |

| 7 | DMSO | Acetic Acid | 5 | RT | 88 |

Applying these principles, a robust synthesis of this compound would involve a careful, systematic optimization of each reaction step, from the potential formation of a 3-ethyl-2-bromopyridine intermediate to its final acylation, to ensure the highest possible efficiency and yield.

Chemical Reactivity and Mechanistic Studies of 1 3 Ethylpyridin 2 Yl Ethanone

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) in 1-(3-Ethylpyridin-2-yl)ethanone is a primary site for chemical transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The reactivity of this group is modulated by the electron-withdrawing nature of the adjacent pyridine (B92270) ring.

Nucleophilic Additions and Condensations

Nucleophilic addition is a fundamental reaction of the carbonyl group in ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and pushing electron density onto the oxygen atom. youtube.com

Condensation reactions are a subset of nucleophilic additions where the initial addition is followed by the elimination of a small molecule, typically water. These reactions are common with nitrogen-based nucleophiles such as amines and hydrazines, leading to the formation of imines and hydrazones, respectively. For instance, the reaction of 2-acetylpyridine (B122185) with amines can lead to the formation of imines. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile | Product Type | General Conditions |

| Hydride Reduction | Hydride (e.g., from NaBH₄) | Secondary Alcohol | Protic solvent (e.g., ethanol) |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol | Aprotic solvent (e.g., diethyl ether) |

| Imine Formation | Primary Amine (R-NH₂) | Imine | Acid or base catalysis |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine | Acid catalysis |

| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone | Mildly acidic conditions |

This table presents generalized information on nucleophilic addition and condensation reactions of ketones.

Oxidation Reactions (e.g., to carboxylic acids)

The oxidation of the acetyl group in this compound can lead to the formation of a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are capable of cleaving the carbon-carbon bond between the carbonyl group and the methyl group, ultimately yielding the corresponding carboxylic acid. researchgate.net The oxidation of alkyl side chains on pyridine rings to carboxylic acids is a known transformation. researchgate.net For example, the oxidation of pyridine-3-carboxaldehyde with KMnO₄ in an acidic medium has been studied, demonstrating the susceptibility of substituents on the pyridine ring to oxidation.

The reaction likely proceeds through the formation of a manganese ester intermediate, followed by oxidative cleavage. The conditions for such oxidations, including temperature and the nature of the solvent, can significantly influence the reaction's outcome and yield. ajchem-a.com

Table 2: Representative Oxidation Reactions

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 3-Ethylpyridine-2-carboxylic acid | Basic or acidic medium, heating |

| Chromic Acid (H₂CrO₄) | 3-Ethylpyridine-2-carboxylic acid | Acidic conditions |

This table illustrates potential oxidation reactions of the acetyl group.

Reduction Reactions (e.g., to corresponding alcohols)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(3-ethylpyridin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with protic solvents such as ethanol (B145695). youtube.com

The mechanism of reduction with NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol product. libretexts.org The synthesis of 2-(5-ethylpyridin-2-yl)ethanol, a key intermediate for the antidiabetic drug pioglitazone, highlights the utility of such reduction reactions on substituted pyridines. manipal.edu

Table 3: Common Reduction Reactions of the Carbonyl Group

| Reducing Agent | Product | Typical Solvent |

| Sodium Borohydride (NaBH₄) | 1-(3-Ethylpyridin-2-yl)ethanol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Ethylpyridin-2-yl)ethanol | Diethyl ether, Tetrahydrofuran |

| Catalytic Hydrogenation (H₂/catalyst) | 1-(3-Ethylpyridin-2-yl)ethanol | Ethanol, Acetic acid |

This table summarizes common methods for the reduction of the acetyl group.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes it generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. The substituents on the ring, the acetyl and ethyl groups, further influence its reactivity and the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitutions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions such as nitration and sulfonation require harsh conditions. masterorganicchemistry.com When substitution does occur, it typically directs to the 3- and 5-positions. In the case of this compound, the acetyl group at the 2-position is a deactivating group, further reducing the ring's reactivity. The ethyl group at the 3-position is an activating group, but its influence is likely outweighed by the deactivating effects of the nitrogen and the acetyl group. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely occur at the 5-position if forced.

Nucleophilic Aromatic Substitutions

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the 2-, 4-, and 6-positions. nih.gov For a nucleophilic aromatic substitution to occur on this compound, a good leaving group would need to be present on the pyridine ring, typically a halide. The reaction of 2-halopyridines with various nucleophiles is a well-established method for the synthesis of substituted pyridines. sci-hub.seyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex), which then rearomatizes by expelling the leaving group. nih.gov The rate of these reactions can be enhanced by microwave heating. tandfonline.com The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the leaving group ability in SN2 reactions, suggesting that the rate-determining step is the initial nucleophilic attack. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. escholarship.orgbaranlab.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. escholarship.orguwindsor.ca The DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent position. baranlab.orgresearchgate.net

For pyridine derivatives, the nitrogen atom itself can act as a directing group, but the reactivity is often complicated by the propensity of organolithium reagents to undergo nucleophilic addition to the C=N bond of the pyridine ring. clockss.orgnih.gov To circumvent this, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

In the case of this compound, the acetyl group at the C-2 position can potentially serve as a DMG. The carbonyl oxygen can chelate the lithium cation, directing deprotonation to an adjacent position. However, the C-3 position is already substituted with an ethyl group. Therefore, metalation would be expected to occur at the C-4 position of the pyridine ring. This is consistent with studies on 3-substituted pyridines where lithiation preferentially occurs at the C-4 position. For 3-halopyridines, treatment with LDA at low temperatures leads to regioselective lithiation at the C-4 position. researchgate.net

The choice of the organolithium reagent and reaction conditions is crucial in determining the outcome of the reaction. For instance, the lithiation of 3-chloropyridine is highly dependent on the lithium reagent, temperature, and solvent, with different conditions leading to lithiation at either the C-2 or C-4 position. clockss.org For 2,3-disubstituted pyridines, the regioselectivity of lithiation is influenced by the nature of both substituents.

It is important to note that for some 2-substituted pyridines, such as 2-phenylpyridine, C-H activation at the ortho-position of the phenyl ring can also be achieved through palladium-catalyzed reactions, where the pyridine nitrogen acts as a directing group. rsc.orgresearchgate.net

Table 1: Regioselectivity of Directed Lithiation of Substituted Pyridines

| Pyridine Derivative | Directing Group(s) | Position of Lithiation | Base/Conditions |

| 3-Chloropyridine | Chloro | C-4 | LDA, THF, -78 °C |

| 3-Fluoropyridine | Fluoro | C-4 | LDA, THF, -78 °C |

| 3-Bromopyridine | Bromo | C-4 | LDA, THF, -78 °C |

| 2,3-Dimethoxypyridine | 2-Methoxy, 3-Methoxy | C-4 | n-BuLi, THF, 0 °C |

This table summarizes the regioselectivity of directed lithiation for various substituted pyridines based on literature findings.

Reactivity of the Ethyl Side Chain

The ethyl group at the C-3 position of this compound offers another site for chemical modification, specifically through the functionalization of its sp3 C-H bonds.

The selective functionalization of C(sp3)–H bonds is a significant area of research in organic synthesis as it allows for the direct conversion of readily available C-H bonds into valuable functional groups. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical synthetic route.

For alkyl-substituted aromatic compounds, the benzylic position is often the most reactive site for C-H functionalization due to the lower bond dissociation energy of the benzylic C-H bond and the ability of the aromatic ring to stabilize the resulting radical or anionic intermediate. In this compound, the methylene (B1212753) (CH2) group of the ethyl side chain is analogous to a benzylic position and is therefore a prime target for selective functionalization.

Various strategies have been developed for sp3 C-H functionalization, including radical-based methods and transition metal-catalyzed reactions. nih.govresearchgate.net Radical C-H functionalization often involves a hydrogen-atom transfer (HAT) step to generate a carbon-centered radical, which can then be trapped by a suitable reagent. escholarship.org Palladium-catalyzed C-H activation is another powerful tool that has been widely used for the functionalization of both sp2 and sp3 C-H bonds. nih.govmdpi.comdivyarasayan.org In these reactions, a directing group on the substrate often coordinates to the palladium catalyst, bringing it into close proximity to the targeted C-H bond and facilitating its cleavage. mdpi.com For instance, palladium catalysis has been employed for the C-H functionalization of 2-phenylpyridines. nih.gov

While specific studies on the selective sp3 C-H functionalization of the ethyl group in this compound are not extensively reported, it is anticipated that this position would be amenable to such transformations based on the reactivity of similar alkyl-substituted pyridines.

Mechanistic Investigations of Key Transformations Involving this compound and its Analogues

Understanding the reaction mechanisms of transformations involving this compound is crucial for controlling the reaction outcomes and developing new synthetic methodologies. The presence of a ketone functional group makes this compound susceptible to a variety of reactions, most notably nucleophilic addition to the carbonyl carbon.

The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. Nucleophilic addition reactions can be promoted by either basic or acidic conditions. libretexts.org In a base-promoted mechanism, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final product. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and allows for the attack of weaker nucleophiles. libretexts.org

For 2-acylpyridines, the reaction mechanism can be further influenced by the pyridine nitrogen. In acetate-assisted C-H activation of 2-acetylpyridine with rhodium complexes, sp3 C-H activation of the acetyl group occurs to form an N,C-chelate complex. researchgate.net Mechanistic studies suggest that the acetate must coordinate to the metal before the coordination of the 2-acetylpyridine for C-H activation to occur under mild conditions. researchgate.net

The addition of Grignard reagents to 1-acylpyridinium salts can result in a mixture of C2- and C4-substituted dihydropyridines, with 1,2-addition typically being favored. scripps.edu The regioselectivity can be influenced by the steric bulk of both the nucleophile and the acyl group. scripps.edu

Intermolecular Hydrogen Bonding Networks and Their Influence on Molecular Interactions

Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a critical role in determining the solid-state structure and properties of molecular crystals. researchgate.netmdpi.com The molecular structure of this compound, with its pyridine nitrogen and carbonyl oxygen, provides sites for hydrogen bond acceptance, which can lead to the formation of intricate supramolecular assemblies. acs.orgacs.org

In the solid state, molecules containing a 2-pyridone fragment often form robust hydrogen-bonded dimers through two N-H···O hydrogen bonds, creating a characteristic pyridone homosynthon. nih.gov While this compound does not possess a hydrogen bond donor, its pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors, interacting with suitable donor molecules.

Studies on related pyridine derivatives have revealed the formation of extensive hydrogen-bonded networks. For example, the cocrystallization of 1-benzofuran-2,3-dicarboxylic acid with pyridine results in hydrogen atom transfer and the formation of discrete hydrogen-bonded ion-pair entities. nih.gov In the crystal structure of this cocrystal, the components are arranged in segregated π-π stacks. nih.gov

The supramolecular assembly of pyridine-based compounds can be engineered through the careful selection of components with complementary hydrogen bonding sites and π-stacking capabilities. acs.orgrsc.org The formation of these non-covalent interactions significantly influences the packing of molecules in the crystal lattice and can affect physical properties such as melting point and solubility. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound

| Type of Interaction | Potential Participating Groups | Description |

| Hydrogen Bonding | Pyridine Nitrogen, Carbonyl Oxygen (as acceptors) | Formation of hydrogen bonds with suitable donor molecules, influencing crystal packing. |

| π-π Stacking | Pyridine Ring | Aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. |

| C-H···O Interactions | C-H bonds and Carbonyl Oxygen | Weak hydrogen bonds that can further stabilize the supramolecular assembly. |

| C-H···π Interactions | C-H bonds and Pyridine Ring | Interactions between C-H bonds and the π-system of the pyridine ring. |

This table outlines the potential non-covalent interactions that can influence the molecular assembly of this compound in the solid state.

Derivatization Strategies and Analogue Synthesis Based on 1 3 Ethylpyridin 2 Yl Ethanone

Synthesis of Oxime and Hydrazone Derivatives of 1-(3-Ethylpyridin-2-yl)ethanone

The carbonyl group of this compound is a prime site for derivatization, particularly through condensation reactions with nitrogen-based nucleophiles. The synthesis of oxime and hydrazone derivatives represents a fundamental and widely utilized transformation of this pyridyl ketone.

The formation of this compound oxime is typically achieved through the reaction of the parent ketone with hydroxylamine (B1172632) hydrochloride. nih.govsci-hub.se This reaction is generally carried out in a protic solvent such as ethanol (B145695), often in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. orgsyn.org The reaction mixture is heated to facilitate the condensation, leading to the formation of the corresponding oxime. The product can be isolated and purified using standard laboratory techniques such as recrystallization.

Similarly, hydrazone derivatives are synthesized by reacting this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) or hydrazides. nih.govminarjournal.comresearchgate.netnih.gov The reaction is typically conducted in a suitable solvent like ethanol or a dioxane-water mixture, often with a catalytic amount of acid to enhance the electrophilicity of the carbonyl carbon. researchgate.net These hydrazone derivatives are often crystalline solids and are valuable intermediates for the synthesis of other heterocyclic compounds. nih.govresearchgate.net

Table 1: Synthesis of Oxime and Hydrazone Derivatives

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| This compound Oxime | Hydroxylamine Hydrochloride | Ethanol, Pyridine, Heat |

| This compound Hydrazone | Hydrazine Hydrate | Ethanol, Catalytic Acid, Heat |

Formation of Imine and Related Nitrogen-Containing Derivatives

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The process is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. A variety of primary amines, both aliphatic and aromatic, can be employed to generate a library of imine derivatives. troindia.in

These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates. The carbon-nitrogen double bond in the imine can undergo further reactions, such as reduction to form secondary amines or participation in cycloaddition reactions.

Beyond simple imines, other nitrogen-containing derivatives can be accessed. For instance, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. These derivatives are of interest due to their potential as ligands for metal complexes and as precursors for the synthesis of thiazole (B1198619) and other sulfur-containing heterocycles.

Heterocyclic Ring Expansion and Annulation Derived from the Core Scaffold

The this compound scaffold is a valuable starting point for the construction of more complex, fused heterocyclic systems through ring expansion and annulation reactions. These reactions can involve either the pyridine ring or the reactive acetyl group.

One potential strategy involves the functionalization of the methyl group of the ethanone (B97240) moiety, for example, through Claisen condensation with a suitable ester to introduce a 1,3-dicarbonyl system. This new functionality can then undergo intramolecular cyclization or react with bifunctional reagents to form new heterocyclic rings fused to the pyridine core. Annulation reactions, which involve the formation of a new ring in a single synthetic operation, are a powerful tool in synthetic chemistry. researchgate.net For instance, tandem annulation of enynes can lead to functionalized pyridine and pyrrole (B145914) derivatives. beilstein-journals.org While direct examples with this compound are not prevalent in the provided search results, the principles of these reactions can be applied.

Another approach is the modification of the pyridine ring itself. While ring expansion of pyridines is a challenging transformation, certain annulation strategies can be employed. For example, reactions that build a new ring onto two adjacent atoms of the pyridine ring can lead to bicyclic systems like indolizine (B1195054) derivatives. rsc.org The development of innovative strategies for the synthesis of N-heterocyclic compounds is an important topic in organic synthesis, with ring expansion methods being a key focus. nih.gov

Design and Synthesis of Polydentate Ligands Incorporating the Pyridyl Ethanone Moiety

The this compound molecule contains two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This inherent bidentate character makes it an attractive building block for the design and synthesis of polydentate ligands for metal ion complexation. rsc.orgresearchgate.net

To enhance the denticity and create more sophisticated ligands, the core scaffold can be chemically modified. For example, the synthesis of oxime or hydrazone derivatives, as discussed in section 4.1, introduces additional nitrogen donor atoms, transforming the initial bidentate ligand precursor into a potentially tridentate N,N,O- or N,N,N-ligand.

Further elaboration can involve reactions at the methyl group of the ethanone moiety. For instance, condensation reactions can be used to append other coordinating groups, such as additional pyridyl, carboxylate, or amide functionalities. researchgate.netresearchgate.net The strategic placement of these donor atoms allows for the creation of ligands with specific pocket sizes and coordination geometries, tailored for selective binding to particular metal ions. acs.org The pyridyl group is a well-established component in the design of selective metal ion sensors and complexing agents. rsc.orgresearchgate.net

Table 2: Potential Polydentate Ligands from this compound

| Ligand Type | Modification | Potential Donor Atoms |

|---|---|---|

| Bidentate | None | Pyridyl-N, Carbonyl-O |

| Tridentate | Oxime/Hydrazone formation | Pyridyl-N, Imine-N, Oxime/Hydrazone-O/N |

Exploration of Substituted Pyridine Ring Analogues (e.g., chloro-substituted, methyl-substituted)

The synthesis and study of analogues of this compound with substituents on the pyridine ring are crucial for understanding structure-activity relationships and for fine-tuning the properties of derived compounds. Common substitutions include the introduction of chloro or methyl groups.

The synthesis of these analogues typically involves starting from an appropriately substituted pyridine derivative. For example, to obtain a chloro-substituted analogue, one might start with a chloro-substituted 3-ethylpyridine (B110496). The acetyl group can then be introduced at the 2-position through various methods, such as metalation followed by reaction with an acetylating agent. The synthesis of chloro-substituted azetidinones and thiazines often involves multi-step reactions starting from substituted anilines or phenols. troindia.inresearchgate.netnih.govrasayanjournal.co.in

Similarly, methyl-substituted analogues can be prepared from corresponding methyl-substituted pyridines. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a known intermediate in the synthesis of Etoricoxib, highlighting the importance of such substituted pyridyl ethanones. google.comgoogle.com The synthetic routes to these analogues often require careful control of regioselectivity, especially when introducing substituents onto the pyridine ring.

Table 3: Examples of Substituted Pyridine Ring Analogues

| Analogue Name | Substitution | Potential Synthetic Precursor |

|---|---|---|

| 1-(5-Chloro-3-ethylpyridin-2-yl)ethanone | Chloro at position 5 | 5-Chloro-3-ethylpyridine |

| 1-(3-Ethyl-5-methylpyridin-2-yl)ethanone | Methyl at position 5 | 3-Ethyl-5-methylpyridine |

Spectroscopic and Structural Characterization Methodologies for 1 3 Ethylpyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. For 1-(3-Ethylpyridin-2-yl)ethanone, distinct signals are expected for the three protons on the pyridine (B92270) ring, the two protons of the acetyl methyl group, and the five protons of the ethyl group.

The aromatic region would display signals for the three pyridine protons. The H6 proton, adjacent to the nitrogen, is expected to be the most deshielded, appearing as a doublet of doublets. The H4 and H5 protons would also appear as multiplets in the aromatic region, with their exact shifts influenced by the electronic effects of the ethyl and acetyl substituents.

The aliphatic region would be characterized by the signals from the ethyl and acetyl groups. The acetyl methyl protons (CH₃) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (CH₃) coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | 8.4 - 8.6 | dd | ~4-5, ~1-2 |

| Pyridine H-4 | 7.6 - 7.8 | dd | ~7-8, ~1-2 |

| Pyridine H-5 | 7.2 - 7.4 | dd | ~7-8, ~4-5 |

| Ethyl -CH₂- | 2.8 - 3.0 | q | ~7.5 |

| Acetyl -CH₃ | 2.5 - 2.7 | s | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and alkyl ketones in a standard deuterated solvent like CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom gives a single line. For this compound, nine distinct signals are expected.

The most downfield signal would correspond to the carbonyl carbon (C=O) of the acetyl group, typically appearing in the 195-205 ppm range. The five carbons of the pyridine ring would have distinct chemical shifts in the aromatic region (120-160 ppm), with the carbons directly bonded to the nitrogen (C2 and C6) and the acetyl group (C2) being significantly influenced. The aliphatic carbons of the ethyl and acetyl groups would appear in the upfield region (< 40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 200 - 205 |

| Pyridine C2 | 152 - 156 |

| Pyridine C6 | 148 - 150 |

| Pyridine C3 | 138 - 142 |

| Pyridine C4 | 135 - 138 |

| Pyridine C5 | 122 - 125 |

| Acetyl -CH₃ | 29 - 32 |

| Ethyl -CH₂- | 24 - 27 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and ketones.

2D NMR techniques are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. Key correlations would be observed between the H4, H5, and H6 protons of the pyridine ring, and crucially, between the methylene and methyl protons of the ethyl group. chemicalbook.comhmdb.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the ethyl CH₂ protons to the ethyl CH₂ carbon). chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing longer-range (2-3 bond) connectivity between protons and carbons. chemicalbook.com This technique would be crucial for assigning the quaternary (non-protonated) carbons. For instance, the acetyl methyl protons would show a correlation to the carbonyl carbon, and the protons of the ethyl group (H-1') would show correlations to the C2 and C4 carbons of the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the ethyl group protons and the H-4 proton of the pyridine ring, for example.

Solid-state NMR (ssNMR) provides structural information about molecules in their solid, crystalline form. Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions cause significant line broadening. beilstein-journals.org Techniques such as Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. beilstein-journals.org

For this compound, ssNMR could reveal details about its crystal packing, intermolecular interactions, and the presence of different polymorphs (different crystalline forms of the same molecule). ontosight.ai The chemical shifts in the ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) spectrum might differ slightly from the solution-state spectrum, reflecting the specific conformation and electronic environment within the crystal lattice. ontosight.ai While no specific experimental data is available for this compound, ssNMR remains a powerful, albeit specialized, tool for in-depth solid-phase characterization.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying key functional groups.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch, while strong in the IR, would be observable but likely weaker in the Raman spectrum.

Table 3: Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium | Strong |

| 2850 - 2980 | Aliphatic C-H Stretch | Strong | Strong |

| 1690 - 1715 | Ketone C=O Stretch | Very Strong | Medium |

| 1550 - 1600 | Aromatic C=C and C=N Stretch | Strong | Strong |

| 1400 - 1480 | Aromatic C=C and C=N Stretch, CH₂/CH₃ Bending | Medium-Strong | Medium |

| 1350 - 1370 | CH₃ Bending | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₁NO, giving it a monoisotopic mass of approximately 149.19 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 149. The fragmentation of this molecular ion provides clues to its structure. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): This would result from the cleavage of the acetyl group, producing a stable acylium ion at m/z 134. This is often a prominent peak in methyl ketones.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the pyridine ring would lead to a fragment at m/z 106, corresponding to the [3-ethylpyridine]⁺˙ radical cation.

Alpha-cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) is also possible, leading to a fragment at m/z 120.

The relative abundance of these fragment ions helps to piece together the molecular structure, with the most stable fragments typically producing the most intense peaks. np-mrd.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 149 | [M]⁺˙ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 120 | [M - CH₂CH₃]⁺ |

Computational Chemistry Approaches Applied to 1 3 Ethylpyridin 2 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental tools for exploring the molecular properties of organic compounds. DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance between computational cost and accuracy, making it a standard method for such investigations. nih.gov These calculations form the basis for understanding the molecule's fundamental nature.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. cp2k.org This is crucial as the molecular geometry dictates many of its physical and chemical properties. For a molecule like 1-(3-Ethylpyridin-2-yl)ethanone, with rotatable bonds (e.g., the bond connecting the acetyl group to the pyridine (B92270) ring and the bonds within the ethyl group), conformational analysis is performed to identify the global energy minimum among various possible spatial orientations (conformers).

In studies on similar molecules, such as 2-acetylpyridine (B122185) derivatives, DFT methods with basis sets like 6-311G or 6-311+G have been successfully used to calculate optimized geometric parameters. researchgate.netscielo.br The resulting bond lengths and angles provide a detailed picture of the molecular structure. For example, the geometry around the carbonyl carbon is typically found to be trigonal planar, and the pyridine ring may exhibit slight distortions from a perfect hexagon due to the influence of its substituents and the nitrogen heteroatom. scielo.brwu.ac.th

Table 1: Representative Optimized Geometrical Parameters Calculated for Acetylpyridine Analogues using DFT This table illustrates the type of data obtained from geometry optimization, based on findings for related compounds.

| Parameter | Bond Length (Å) / Bond Angle (°) | Description |

|---|---|---|

| C=O | ~1.22 | Carbonyl double bond |

| Cring-Cacetyl | ~1.50 | Bond between pyridine ring and acetyl carbon |

| C-N (in ring) | ~1.34 | Carbon-Nitrogen bond within the pyridine ring |

| C-C (in ring) | ~1.39 | Carbon-Carbon bond within the pyridine ring |

| O=C-Cring | ~120° | Angle defining the orientation of the acetyl group |

| C-N-C (in ring) | ~117° | Angle at the nitrogen atom in the pyridine ring |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. A primary focus of this analysis is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. scispace.com

For acetylpyridine derivatives, the HOMO is often localized over the electron-rich pyridine ring, while the LUMO is typically centered on the carbonyl group and the pyridine ring, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface visually maps the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Properties for an Acetylpyridine Analogue Illustrative data based on DFT/B3LYP calculations for related pyridine derivatives.

| Property | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Related to ionization potential and electron-donating ability |

| ELUMO | -1.8 | Related to electron affinity and electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. wikipedia.org This method is particularly useful for quantifying intramolecular interactions like hyperconjugation and electron delocalization. uni-muenchen.de

Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Pyridine Ketone System This table presents hypothetical but representative donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (Cring-Cring) | ~20-30 | Lone pair delocalization into the ring |

| π (Cring-Cring) | π* (C=O) | ~15-25 | π-conjugation between ring and carbonyl |

| π (C=O) | π* (Cring-Cring) | ~5-10 | Reverse conjugation from carbonyl to ring |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation from ethyl group C-H bonds |

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for validating experimental results and assigning spectral features.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting 1H and 13C NMR chemical shifts. nih.govnih.gov Calculated chemical shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. acs.org This approach can achieve high accuracy, aiding in the structural elucidation of complex molecules. acs.org

Vibrational Frequencies : Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). psu.edu The resulting harmonic frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. uit.no

UV-Vis Spectra : Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the excitation energies for transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2), which correspond to the absorption wavelengths (λmax). mdpi.com The analysis also reveals the nature of these transitions, such as n→π* or π→π*. nih.gov

Table 4: Example of Predicted vs. Experimental Vibrational Frequencies for a 2-Acetylpyridine Analogue Data illustrates the correlation between scaled theoretical and experimental IR frequencies.

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O Stretch | 1695 | 1700 |

| Pyridine Ring Stretch | 1585 | 1588 |

| C-H Stretch (Aromatic) | 3060 | 3065 |

| C-H Stretch (Aliphatic) | 2970 | 2975 |

Reaction Mechanism Modeling and Transition State Characterization

Quantum chemical calculations are indispensable for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For a molecule like this compound, theoretical modeling could be applied to study various reactions. For instance, the mechanism of the Kröhnke pyridine synthesis or related condensation reactions involving the acetyl group could be explored. wikipedia.org Computational chemists can model the step-by-step process, such as the initial enolate formation, the subsequent nucleophilic attack, and the final cyclization and dehydration steps, characterizing each transition state to build a complete energy profile of the reaction. researchgate.net This provides deep insight into the reaction's feasibility, kinetics, and regioselectivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD uses classical mechanics to simulate the motions of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. biorxiv.org

For this compound, MD simulations would be valuable for:

Conformational Sampling : Exploring the full range of conformations the molecule can adopt in solution at a given temperature, providing a more realistic picture of its behavior than a static, gas-phase optimization.

Intermolecular Interactions : Simulating the molecule in a solvent like water or ethanol (B145695) to study how solvent molecules arrange around it (solvation shell) and to quantify the strength of solute-solvent interactions, such as hydrogen bonding between the pyridine nitrogen or carbonyl oxygen and solvent molecules. acs.org This is crucial for understanding solubility and how the solvent environment affects the molecule's properties and reactivity.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing, optical limiting, and laser technology. ias.ac.in Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, are promising candidates for NLO materials due to their potential for large hyperpolarizabilities. ias.ac.in While direct computational studies on the NLO properties of this compound are not extensively available, theoretical investigations of analogous pyridine derivatives provide a framework for understanding its potential NLO behavior.

Computational methods, primarily Density Functional Theory (DFT), are employed to calculate the static and dynamic hyperpolarizabilities, which are key indicators of a molecule's NLO response. ias.ac.inrsc.org For instance, studies on pyridine derivatives have shown that the arrangement of electron donor and acceptor groups and the extent of π-electron delocalization are crucial factors in determining NLO properties. ias.ac.in

In a theoretical study on 2-aminopyridinium p-toluenesulphonate (APPTS), another pyridine derivative, DFT calculations using the B3LYP functional and 6-31G(d) basis set were performed to determine its NLO behavior. ias.ac.in The calculated static hyperpolarizability confirmed the material's good non-linear characteristics. ias.ac.in The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical, as the energy gap between them relates to the molecule's reactivity and polarizability. ias.ac.inanalis.com.my

For this compound, the pyridine ring can act as an electron-accepting moiety, while the ethyl and acetyl groups can influence the electronic distribution. Computational analysis would involve optimizing the molecular geometry and then calculating the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These parameters quantify the second and third-order NLO responses, respectively. The following table illustrates typical NLO parameters that would be calculated for a pyridine derivative, based on computational studies of similar compounds.

| Parameter | Description | Significance for NLO Properties |

| First-order Hyperpolarizability (β) | A measure of the second-order NLO response. | A large β value is desirable for applications like second-harmonic generation. |

| Second-order Hyperpolarizability (γ) | A measure of the third-order NLO response. | Important for applications such as optical switching and two-photon absorption. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap can lead to higher polarizability and enhanced NLO properties. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the molecular packing in the solid state, which can affect the bulk NLO response. |

This table is a representation of parameters evaluated in computational NLO studies of pyridine derivatives.

Furthermore, time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-visible absorption spectra, providing insights into the electronic transitions that contribute to the NLO properties. ias.ac.inrsc.org The effect of different solvents on the NLO properties can also be computationally modeled, which is crucial for applications in solution. rsc.org

Rational Design and Prediction of Novel Analogues' Structures and Reactivities

The rational design of novel analogues of this compound is a key application of computational chemistry, aiming to create new molecules with tailored properties for specific applications, such as drug development or materials science. researchgate.netresearchgate.netnih.govrsc.org This process often involves establishing a Structure-Activity Relationship (SAR), where the biological activity or a specific chemical property is correlated with the molecular structure. nih.govnih.govmdpi.comacs.org

Computational methods can predict the reactivity of designed analogues. For pyridine derivatives, reactivity is influenced by the nature and position of substituents on the pyridine ring. nih.gov For example, a study on the kinetics of the reaction of OH radicals with methyl- and ethyl-substituted pyridines used a structure-reactivity relationship model to predict the reaction rate constants. oberlin.edu This type of analysis can be applied to predict the atmospheric lifetime or metabolic fate of novel analogues of this compound.

The design process for new analogues typically involves in silico modifications to the parent structure of this compound. These modifications could include:

Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups at different positions to modulate the electronic properties.

Modification of the ethyl group: Altering the chain length or introducing functional groups to influence lipophilicity or steric interactions.

Modification of the acetyl group: Replacing it with other functional groups to change the molecule's reactivity or potential binding interactions.

Once a library of virtual analogues is created, their properties can be predicted using computational tools. Molecular docking simulations, for instance, can predict the binding affinity of the analogues to a specific biological target, which is a common practice in drug design. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new compounds based on a set of calculated molecular descriptors.

The following table outlines a hypothetical rational design strategy for creating novel analogues of this compound with potentially enhanced biological activity, based on common approaches for pyridine derivatives.

| Analogue Modification | Rationale | Predicted Effect on Reactivity/Activity | Computational Tool |

| Introduction of a hydroxyl group on the pyridine ring | Enhance hydrogen bonding potential. | May increase binding affinity to a biological target. | Molecular Docking |

| Replacement of the ethyl group with a trifluoromethyl group | Increase metabolic stability and binding affinity. | Could alter the electronic properties and reactivity. | DFT, QSAR |

| Isosteric replacement of the acetyl group with a cyano group | Modulate electronic properties and steric profile. | May lead to different binding modes and potencies. | Molecular Dynamics |

| Extension of the alkyl chain of the ethyl group | Increase lipophilicity. | Could improve membrane permeability. | Calculation of logP |

This table provides a conceptual framework for the rational design of analogues based on principles applied to other pyridine derivatives.

Computational predictions of reactivity often involve the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity descriptors such as chemical potential, hardness, and electrophilicity. analis.com.my These parameters help in understanding the kinetic and thermodynamic aspects of chemical reactions, thereby predicting the stability and reactivity of the newly designed molecules. osu.edu

Advanced Applications in Organic Synthesis and Functional Materials Development

Role as a Core Building Block in the Synthesis of Complex Molecular Architectures

The bifunctional nature of 1-(3-Ethylpyridin-2-yl)ethanone, possessing both a nucleophilic pyridine (B92270) nitrogen and an electrophilic carbonyl carbon, makes it an ideal building block for constructing complex molecular frameworks. The pyridine moiety can act as a directing group or a coordination site for metals, while the ketone group allows for a wide array of classical and modern organic transformations.

Researchers have utilized similar pyridinyl ketone scaffolds as precursors for polypyridine bridging ligands. For instance, diketones like 6,6'-diacetyl-2,2'-bipyridine (B3052977) serve as foundational components for elaborate ligand systems designed for transition-metal coordination and the construction of complex architectures. nih.gov The principles guiding these syntheses are directly applicable to this compound.

Furthermore, α-amino ketones, which can be derived from pyridinyl ethanones, are established intermediates in the synthesis of various nitrogen-containing heterocycles such as imidazoles, oxazoles, and pyrazines. orgsyn.org The inherent reactivity of the ketone in this compound allows for its conversion into such intermediates, opening pathways to diverse and biologically relevant heterocyclic systems. The synthesis of substituted 1-indanones, which have applications in natural product synthesis, also relies on intramolecular cyclization reactions that could be adapted from precursors structurally related to our title compound. beilstein-journals.org

Table 1: Examples of Complex Architectures from Pyridine-Based Ketone Building Blocks

| Precursor/Building Block | Resulting Complex Architecture | Synthetic Application | Reference |

|---|---|---|---|

| 6,6'-Diacetyl-2,2'-bipyridine | Polypyridine Bridging Ligands | Construction of metallo-supramolecular assemblies | nih.gov |

| 4-Acetylpyridine | α-Amino Acetals | Protected intermediates for heterocycle synthesis | orgsyn.org |

| 1-(6-ethynylpyridin-2-yl)ethanone | Substituted Pyridines | Intermediates for further functionalization | chemicalbook.com |

Utilization in the Development of New Synthetic Methodologies

The development of novel synthetic methods often relies on the unique reactivity of specific functional groups. The ketone moiety in this compound is a versatile handle for a variety of chemical transformations, making the compound a suitable substrate for exploring new reaction pathways.

For example, methodologies such as the Darzen reaction, used for synthesizing α,β-epoxy ketones, have been developed using quinolinyl ethanone (B97240) derivatives under oxidative conditions. rsc.org These cascade reactions, which can involve steps like bromination and aldol (B89426) condensation, highlight the potential of using heteroaromatic ketones like this compound to develop efficient one-pot syntheses. rsc.org Similarly, the synthesis of 1-indanones has been achieved through numerous methods, including Friedel–Crafts reactions and Nazarov cyclizations, showcasing the broad utility of aromatic ketones in developing cyclization protocols. beilstein-journals.org

The pyridine ring itself can influence reactivity and selectivity, acting as a coordinating group for a catalyst or altering the electronic properties of the ketone. This interplay can be harnessed to develop new catalytic systems or stereoselective transformations. Multicomponent reactions, which offer a highly efficient route to complex molecules, have been developed using 2-azadienes derived from pyridine-2-carboxaldehyde, demonstrating the utility of pyridine derivatives in creating practical and versatile routes to aza-aromatics. researchgate.net

Precursor for Advanced Organic Materials with Specific Optical or Electronic Properties

The combination of a conjugated pyridine system and a carbonyl group in this compound makes it a promising precursor for organic materials with tailored optical and electronic properties. Pyridine-containing compounds are integral to many functional materials due to their electron-deficient nature and coordination ability.

Bipyridine and related compounds are well-known precursors for creating photosensitizers, components of supramolecular architectures, and other valuable substances. researchgate.net By incorporating the this compound framework into larger conjugated systems, it is possible to tune the electronic energy levels (HOMO/LUMO) of the resulting material. This is crucial for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, derivatives of ethanone, such as 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, have been identified as potent ligands for biological receptors like the aryl hydrocarbon receptor (AhR). researchgate.net This suggests that functional materials derived from this compound could be designed for applications in sensing and bioelectronics. The synthesis of boronate esters from thiophene-based ethanones for use in materials science further underscores the potential of this class of compounds. mdpi.com The characterization of these materials often involves computational methods like Density Functional Theory (DFT) to predict their electronic and structural properties. mdpi.com

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry focuses on the construction of complex, ordered systems through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The molecular structure of this compound is well-suited for participating in such interactions. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, while the carbonyl oxygen can also participate in hydrogen bonding.

The established ability of 2,2'-bipyridine (B1663995) and similar ligands to self-assemble into complex structures like mono- or double-stranded helicates upon coordination with metal cations highlights the potential of pyridine-based building blocks. nih.gov The principles of supramolecular chemistry provide a roadmap for using relatively simple components to build intricate constructs. nih.gov

Studies on the cocrystallization of pyridine derivatives with other organic molecules, such as chlorobenzoic acids, have demonstrated the formation of robust supramolecular assemblies. mdpi.com In these systems, interactions like O-H---N hydrogen bonds between a carboxylic acid and the pyridine nitrogen are pivotal in directing the crystal packing. mdpi.comresearchgate.net Similarly, the carbonyl group of this compound could interact with hydrogen bond donors, leading to the formation of predictable, self-assembled networks. The study of these interactions is often supported by DFT calculations to understand the stability and geometry of the resulting supramolecular structures. mdpi.com

Table 2: Key Non-Covalent Interactions in Pyridine-Based Supramolecular Systems

| Interacting Molecules | Dominant Interaction Type | Resulting Assembly | Reference |